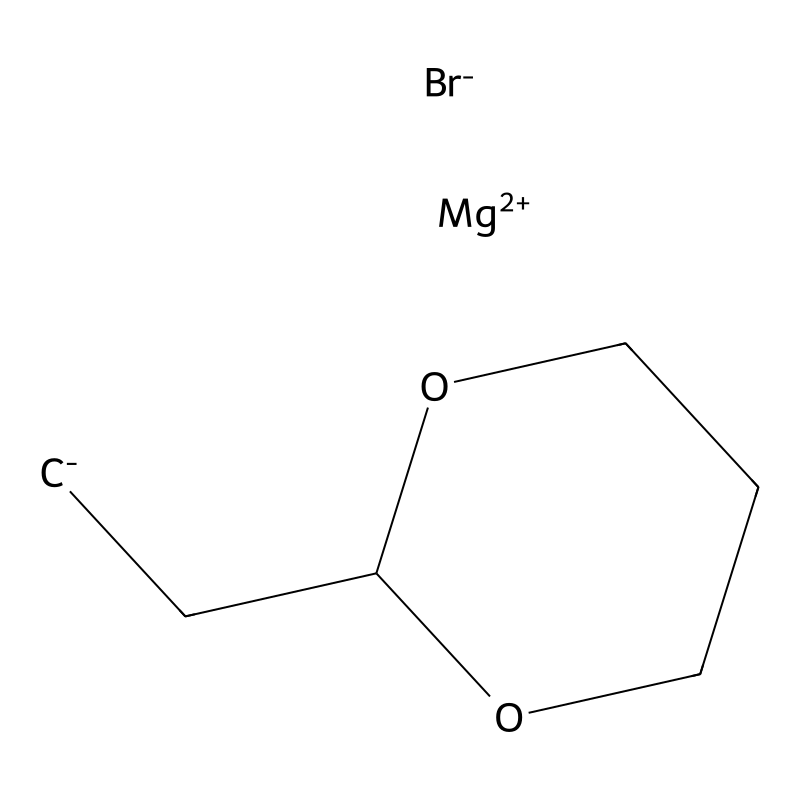

(1,3-Dioxan-2-ylethyl)magnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Enamide Synthesis

One application of (1,3-Dioxan-2-ylethyl)magnesium bromide involves an addition-acylation method for preparing enamides. These are essential functional groups in organic chemistry with diverse applications in drug discovery and material science [1]. Studies have shown that the Grignard reagent can react with readily available starting materials to form enamides efficiently [1].

Source

[1] Sigma-Aldrich product page for (1,3-Dioxan-2-ylethyl)magnesium bromide, citing its use in enamide synthesis

Synthesis of Trisubstituted Allenes

Another research application involves the synthesis of trisubstituted allenes. These are valuable organic molecules with unique structural features and interesting reactivity. (1,3-Dioxan-2-ylethyl)magnesium bromide can be used to react with propargylic ammonium salts, leading to the formation of trisubstituted allenes with good yields [2]. This method offers researchers a versatile approach to generate these complex molecules for further study.

Source

[2] Sigma-Aldrich product page for (1,3-Dioxan-2-ylethyl)magnesium bromide, citing its use in trisubstituted allene synthesis

Febrifugine-Based Antimalarial Drugs

(1,3-Dioxan-2-ylethyl)magnesium bromide plays a role in the synthesis of febrifugine, a natural product with promising antimalarial properties. The Grignard reagent is involved in one of the key synthetic steps towards febrifugine derivatives, which are being explored for their potential in combating malaria [3]. This application highlights the role of the reagent in developing new therapeutic agents.

Source

[3] Sigma-Aldrich product page for (1,3-Dioxan-2-ylethyl)magnesium bromide, citing its use in febrifugine synthesis

(1,3-Dioxan-2-ylethyl)magnesium bromide is an organomagnesium compound with the molecular formula C₆H₁₁BrMgO₂ and a molecular weight of approximately 219.36 g/mol. It is classified as a Grignard reagent, which are key intermediates in organic synthesis due to their ability to react with various electrophiles. This compound appears as a white crystalline powder and has a density of 0.951 g/mL at 25 °C, with a boiling point of 65 °C and a flash point below 1 °F . It is soluble in organic solvents but reacts with water, making it highly reactive and flammable .

- Nucleophilic Addition: It can react with carbonyl compounds to form alcohols. For instance, when it reacts with aldehydes or ketones, it adds to the carbonyl carbon, leading to the formation of secondary or tertiary alcohols.

- Formation of Carbon-Carbon Bonds: This reagent can be employed to create new carbon-carbon bonds by reacting with alkyl halides or other electrophiles.

- Deprotonation Reactions: It can also act as a strong base, deprotonating acidic compounds such as alcohols or thiols .

(1,3-Dioxan-2-ylethyl)magnesium bromide is typically synthesized through the reaction of magnesium metal with (1,3-dioxan-2-ylethyl) bromide in an anhydrous ether solvent such as tetrahydrofuran (THF). The general procedure involves:

- Preparation of the Bromide: The starting material, (1,3-dioxan-2-ylethyl) bromide, is prepared from the corresponding alcohol via bromination.

- Reaction with Magnesium: Magnesium turnings are added to the dry THF solution of (1,3-dioxan-2-ylethyl) bromide under inert atmosphere conditions (e.g., nitrogen or argon) to form the Grignard reagent.

- Isolation: The resulting solution is filtered to remove unreacted magnesium and any by-products .

(1,3-Dioxan-2-ylethyl)magnesium bromide finds utility in various applications within organic chemistry:

- Synthesis of Alcohols: It is primarily used for synthesizing secondary and tertiary alcohols through nucleophilic addition reactions.

- Carbon Chain Extension: This compound can be utilized in synthetic pathways that require the formation of larger carbon frameworks.

- Research and Development: It serves as a reagent in laboratories for exploring new synthetic methodologies and developing pharmaceuticals .

Interaction studies involving (1,3-dioxan-2-ylethyl)magnesium bromide primarily focus on its reactivity with electrophiles. These studies help elucidate its behavior in various synthetic contexts and its potential effects on biological systems. The reactivity profile indicates that it readily reacts with moisture and air, necessitating careful handling under inert conditions .

Several compounds share similarities with (1,3-dioxan-2-ylethyl)magnesium bromide due to their structural characteristics or functional group properties. Here are some notable examples:

The uniqueness of (1,3-dioxan-2-ylethyl)magnesium bromide lies in its dioxane structure which provides specific steric and electronic properties that can influence its reactivity compared to other Grignard reagents. Its ability to stabilize certain transition states during reactions can lead to different selectivities in synthetic applications .

The organometallic compound (1,3-Dioxan-2-ylethyl)magnesium bromide represents a specialized Grignard reagent that incorporates a six-membered heterocyclic dioxane ring system. This compound serves as an important synthetic intermediate in organic chemistry, particularly in carbon-carbon bond forming reactions [1] [2] [3].

Molecular Formula and Physical Properties

Empirical Formula C₆H₁₁BrMgO₂

The empirical formula C₆H₁₁BrMgO₂ accurately represents the stoichiometric composition of (1,3-Dioxan-2-ylethyl)magnesium bromide [1] [4] [2]. This formula indicates the presence of six carbon atoms, eleven hydrogen atoms, one bromine atom, one magnesium atom, and two oxygen atoms arranged in a specific molecular architecture. The Chemical Abstracts Service (CAS) registry number 480438-44-6 provides unique identification for this compound in chemical databases [1] [4] [2].

The molecular structure consists of a 1,3-dioxane ring system connected through an ethyl linkage to a magnesium bromide moiety. The dioxane portion contributes the heterocyclic framework with its characteristic six-membered ring containing two oxygen atoms in the 1,3-positions, while the ethyl bridge provides the connection to the organometallic center [4] [5].

Molecular Weight and Structural Identification Parameters

The molecular weight of (1,3-Dioxan-2-ylethyl)magnesium bromide is precisely 219.36 grams per mole [1] [4] [2]. This molecular weight value is consistent across multiple authoritative chemical databases and represents the sum of the atomic weights of all constituent atoms. The exact mass, determined through high-resolution mass spectrometry, is 217.979 atomic mass units [6].

Additional structural identification parameters include a polar surface area of 18.46 Ų [6], which reflects the contribution of the two oxygen atoms in the dioxane ring to the overall molecular polarity. The calculated partition coefficient (LogP) value of 1.95270 [6] indicates moderate lipophilicity, suggesting favorable solubility characteristics in organic solvents typical for Grignard reagents.

The International Chemical Identifier (InChI) key JYNXRXBIEHSSLR-UHFFFAOYSA-M [4] [5] and the Simplified Molecular Input Line Entry System (SMILES) notation Br[Mg]CCC1OCCCO1 [4] [2] provide standardized representations of the molecular structure for computational and database applications.

Structural Features and Conformation

1,3-Dioxane Ring Geometry

The 1,3-dioxane ring adopts a chair conformation as the thermodynamically preferred arrangement [7] [8] [9]. This six-membered heterocyclic ring exhibits specific geometric features that distinguish it from cyclohexane analogs. The presence of two oxygen atoms in the 1,3-positions creates unique conformational constraints and electronic effects within the ring system [8] [10].

The chair conformation of 1,3-dioxane displays characteristic puckering in the oxygen-carbon-oxygen region, while the carbon-carbon-carbon portion remains relatively flattened [8] [10]. This structural distortion results from the shorter carbon-oxygen bond lengths (approximately 1.43 Ų) compared to carbon-carbon bonds (1.54 Ų) [8] [10]. The oxygen-carbon-oxygen angle measures approximately 111°, which represents a slight deviation from the ideal tetrahedral angle due to ring strain and electronic effects [9] [10].

The ring puckering parameters indicate that the 1,3-dioxane adopts a nearly ideal chair conformation with minimal twist or boat character [8] [11]. X-ray crystallographic studies of related 1,3-dioxane derivatives confirm the chair geometry with oxygen-carbon-oxygen torsion angles of approximately 63° [10]. The carbon-carbon-carbon torsion angles range from 55° to 59°, reflecting the flattening effect in this portion of the ring [8] [9].

Magnesium-Carbon Bond Characteristics

The magnesium-carbon bond in (1,3-Dioxan-2-ylethyl)magnesium bromide exhibits polar covalent character with approximately 35% ionic contribution [12]. This intermediate bonding character results from the electronegativity difference between magnesium (1.31) and carbon (2.55), placing the bond in the polar covalent range rather than purely ionic or covalent extremes [13] [12].

The magnesium-carbon bond length in Grignard reagents typically measures 2.15 Ų, as determined from X-ray crystallographic studies of related compounds [14]. This bond length reflects the considerable size difference between the magnesium cation and the carbanion center. The polar nature of the magnesium-carbon bond results in significant charge separation, with the carbon bearing partial negative charge and the magnesium bearing partial positive charge [12] [15] [14].

In tetrahydrofuran solution, the magnesium center typically coordinates with two to four solvent molecules, adopting tetrahedral to octahedral coordination geometries [16] [17]. The coordination environment significantly influences the reactivity and stability of the Grignard reagent. The presence of the dioxane ring in the organic portion may provide additional coordination possibilities through the ether oxygen atoms, potentially affecting the overall structure and reactivity of the compound [2] [16].

Conformational Analysis

Conformational analysis of 1,3-dioxane systems reveals that the chair form is overwhelmingly preferred over alternative conformations [8] [11]. Computational studies indicate that twist-boat conformations lie approximately 36.5 kilojoules per mole higher in energy than the chair form [8]. This substantial energy difference ensures that the chair conformation predominates under normal conditions.

The conformational preferences in 1,3-dioxanes differ markedly from cyclohexane due to the presence of heteroatoms [8] [10]. The oxygen atoms create enhanced syn-diaxial interactions when substituents occupy axial positions, leading to increased conformational energies for axial orientations [8] [10]. This effect, known as the anomeric interaction, influences the stereochemical outcomes of reactions involving 1,3-dioxane derivatives.

Ring flexibility studies demonstrate that 1,3-dioxanes undergo rapid conformational interconversion at room temperature, but the equilibrium lies heavily in favor of the chair form [11] [18]. The activation barrier for ring inversion is typically lower than that observed in cyclohexane, reflecting the influence of the ether linkages on the conformational dynamics [18] [19].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,3-dioxane-containing compounds. Carbon-13 nuclear magnetic resonance spectra of 1,3-dioxane derivatives show characteristic chemical shifts that reflect the electronic environment of each carbon atom [20] [21].

The acetal carbon (C-2) in 1,3-dioxane systems appears at approximately 94.3 parts per million, consistent with its attachment to two oxygen atoms [20]. The methylene carbons adjacent to oxygen (C-4,6) resonate at 66.9 parts per million, while the remaining methylene carbon (C-5) appears at 26.6 parts per million [20]. These chemical shift values provide diagnostic information for structural assignment and purity assessment.

Proton nuclear magnetic resonance spectra reveal distinct patterns for the dioxane framework [21]. The acetal proton appears as a triplet at approximately 4.7 parts per million due to coupling with the adjacent methylene protons [21]. The oxygen-adjacent methylene protons (H-4,6) appear at 3.8 parts per million, while the central methylene protons (H-5) resonate at 1.4 parts per million [21].

The coupling patterns in proton nuclear magnetic resonance spectra reflect the chair conformation of the dioxane ring [21] [19]. Axial-axial couplings show larger coupling constants than axial-equatorial or equatorial-equatorial interactions, consistent with the Karplus relationship for vicinal proton coupling [19]. These coupling patterns provide evidence for the conformational preferences and can be used to assign stereochemistry in substituted derivatives.

Infrared Spectral Characteristics

Infrared spectroscopy reveals characteristic vibrational modes for the dioxane framework and organometallic components. The spectrum displays strong absorption bands in the carbon-hydrogen stretching region between 2960 and 2850 wavenumbers, corresponding to the methylene groups in the dioxane ring and ethyl bridge [22].

Carbon-oxygen stretching vibrations appear as strong bands between 1150 and 1050 wavenumbers, characteristic of ether linkages in the dioxane ring [22]. The symmetric carbon-oxygen-carbon stretching mode of the dioxane ring produces a distinctive band between 1130 and 1100 wavenumbers [23]. Ring breathing modes appear in the 850-800 wavenumber region, providing fingerprint information for the dioxane framework [23].

Lower frequency regions contain skeletal vibrations and ring puckering modes [23]. These vibrations, typically observed between 600 and 400 wavenumbers, reflect the conformational dynamics and ring flexibility [23]. The presence of the magnesium-carbon bond may introduce additional vibrational modes, although these are often obscured by solvent interactions in solution-phase measurements.

Mass Spectrometry Profile

Mass spectrometric analysis of (1,3-Dioxan-2-ylethyl)magnesium bromide reveals characteristic fragmentation patterns typical of organometallic compounds [24] [25]. The molecular ion peak appears at mass-to-charge ratio 219, corresponding to the intact molecule, although this peak typically shows low intensity due to the instability of organometallic molecular ions [24] [25].

Common fragmentation pathways include loss of the bromide ligand, producing an ion at mass-to-charge ratio 140 [24] [25]. Loss of the complete magnesium bromide unit yields a fragment at mass-to-charge ratio 117, corresponding to the organic portion of the molecule [24] [25]. The 1,3-dioxane ring system may undergo further fragmentation to produce a characteristic peak at mass-to-charge ratio 88, representing the intact heterocyclic framework [26].

Additional fragmentation produces smaller ions such as the ethyl cation at mass-to-charge ratio 29, which often appears as a prominent peak in the spectrum [24]. The base peak varies depending on ionization conditions and instrumental parameters, but typically corresponds to one of the stable organic fragments rather than the molecular ion [24] [25].

(1,3-Dioxan-2-ylethyl)magnesium bromide is a Grignard reagent with the molecular formula C₆H₁₁BrMgO₂ and a molecular weight of 219.36 g/mol [1] [2] [3]. The compound is typically available as a solution in tetrahydrofuran (THF) with a characteristic light yellow to brown appearance [2] [4] [5]. The solution may develop some turbidity or precipitate during storage [4] [5] [6], which is characteristic of Grignard reagents.

The compound exists as a solution rather than a solid under normal commercial conditions [2] [4] [5]. This is typical for Grignard reagents, which are highly reactive and moisture-sensitive compounds that require stabilization in aprotic solvents. The density of the solution is 0.951 g/mL at 25°C [2] [7] [3] [5], with a corresponding specific gravity of 0.951 [8] [9].

| Property | Value |

|---|---|

| Physical State | Solution in THF |

| Appearance | Light yellow to brown solution |

| Color Characteristics | May develop turbidity or precipitate |

| Density | 0.951 g/mL at 25°C |

| Specific Gravity | 0.951 |

Thermodynamic Properties

Melting and Boiling Points

The compound exhibits a melting point range of 64-70°C [5] when in solution form. The boiling point is reported at 65°C [7] [10] [11], which corresponds to the boiling point of the THF solution containing the Grignard reagent. It is important to note that these values refer to the solution properties rather than the pure compound, as (1,3-Dioxan-2-ylethyl)magnesium bromide is not isolated in pure crystalline form due to its extreme reactivity.

The compound has a flash point of -17°C [2] [5] [8] (1.4°F), indicating its highly flammable nature [12] [13]. This low flash point classifies it as a highly flammable liquid requiring special handling precautions [12] [13].

| Property | Value |

|---|---|

| Melting Point | 64-70°C |

| Boiling Point | 65°C |

| Flash Point | -17°C (<1°F) |

Heat Capacity and Thermal Stability

The compound exhibits poor thermal stability and is classified as thermally unstable [14]. Upon thermal decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and magnesium oxides [14]. The compound reacts violently with water [12] [13] [14], which is characteristic of Grignard reagents.

Specific heat capacity data for (1,3-Dioxan-2-ylethyl)magnesium bromide are not available in the literature. However, the compound requires storage at 2-8°C [15] [3] [16] to maintain stability, and containers should be dated when opened and tested periodically for peroxide formation [14].

| Property | Value |

|---|---|

| Thermal Stability | Unstable - reacts violently with water |

| Decomposition Products | CO, CO₂, magnesium oxides |

| Storage Temperature | 2-8°C |

| Heat Capacity | Not available |

Solubility Behavior in Organic Solvents

The compound is completely incompatible with water, reacting violently upon contact [8] [12] [13]. This violent reaction is characteristic of Grignard reagents and precludes any aqueous applications. The solubility in organic solvents is facilitated by the coordination of the magnesium center with the oxygen atoms of the solvent molecules [18] [19].

Alternative solvents for Grignard reagents include diethyl ether and 2-methyltetrahydrofuran (2-MeTHF) [17] . The choice of solvent affects the stability and reactivity of the Grignard reagent, with THF generally providing better solvation due to its stronger coordinating ability compared to diethyl ether.

| Solvent | Solubility | Typical Concentration |

|---|---|---|

| Tetrahydrofuran (THF) | High | 0.40-0.60 M |

| Diethyl Ether | High | Variable |

| 2-Methyltetrahydrofuran | High | 0.50 M |

| Water | Violent reaction | Not applicable |

Electronic Properties and Bond Energetics

The compound exhibits a polar surface area (PSA) of 18.46 Ų [7] [21], indicating moderate polarity. The calculated LogP value is 1.95270 [7] [21], suggesting moderate lipophilicity. These values are consistent with the presence of the dioxane ring and the ionic character of the carbon-magnesium bond.

As a Grignard reagent, (1,3-Dioxan-2-ylethyl)magnesium bromide contains a highly polarized carbon-magnesium bond . The carbon atom bonded to magnesium carries a partial negative charge, making it nucleophilic and reactive toward electrophiles. The InChI key is JYNXRXBIEHSSLR-UHFFFAOYSA-M [15] [3] [4], providing a unique identifier for the compound's electronic structure.

Research on magnesium-carbon bond dissociation energies indicates that the strength of these bonds depends on the alkyl substituent structure [23]. For similar alkylmagnesium bromides, bond dissociation energies typically range from 150-250 kJ/mol, though specific values for (1,3-Dioxan-2-ylethyl)magnesium bromide are not available in the literature.

| Property | Value |

|---|---|

| Polar Surface Area (PSA) | 18.46 Ų |

| LogP | 1.95270 |

| Bond Character | Highly polarized C-Mg bond |

| InChI Key | JYNXRXBIEHSSLR-UHFFFAOYSA-M |

Density and Related Physical Constants

The density of (1,3-Dioxan-2-ylethyl)magnesium bromide solution is 0.951 g/mL at 25°C [2] [7] [3] [5], which is consistent across multiple commercial sources. This density value refers to the THF solution containing the Grignard reagent at the specified concentration.

The specific gravity is 0.951 [8] [9], confirming that the solution is less dense than water. This physical constant is important for handling and storage considerations, particularly when calculating volumes and masses for synthetic applications.

The compound's molecular weight is 219.36 g/mol [1] [2] [3] [24], calculated from its molecular formula C₆H₁₁BrMgO₂. The CAS Registry Number is 78078-50-9 [1] [2] [4] [5], providing a unique identifier for regulatory and commercial purposes.

| Property | Value |

|---|---|

| Density | 0.951 g/mL at 25°C |

| Specific Gravity | 0.951 |

| Molecular Weight | 219.36 g/mol |

| CAS Number | 78078-50-9 |

| MDL Number | MFCD00061518 |